molecular formula C16H12FN5O3 B2946842 N-(2-fluorobenzyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide CAS No. 1396886-72-8

N-(2-fluorobenzyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide

Numéro de catalogue B2946842
Numéro CAS: 1396886-72-8
Poids moléculaire: 341.302
Clé InChI: SSMYPYOLDIQVHI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-fluorobenzyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide, also known as FPA-124, is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme that plays a crucial role in regulating insulin signaling and glucose homeostasis. Inhibition of PTP1B has been shown to improve insulin sensitivity and glucose tolerance, making it a potential target for the treatment of type 2 diabetes.

Mécanisme D'action

N-(2-fluorobenzyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide works by inhibiting the activity of PTP1B, which is an enzyme that dephosphorylates insulin receptor substrate-1 (IRS-1), a key protein in the insulin signaling pathway. Inhibition of PTP1B leads to increased phosphorylation of IRS-1, which in turn enhances insulin signaling and glucose uptake in peripheral tissues.
Biochemical and Physiological Effects:
N-(2-fluorobenzyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide has been shown to improve glucose tolerance and insulin sensitivity in preclinical models of type 2 diabetes. It has also been shown to increase glucose uptake in skeletal muscle and adipose tissue. These effects are likely due to the inhibition of PTP1B and the subsequent enhancement of insulin signaling.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(2-fluorobenzyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is that it is a small molecule inhibitor, which makes it easier to administer and study in preclinical models. However, one limitation is that it is not specific to PTP1B and can inhibit other phosphatases at higher concentrations. This could potentially lead to off-target effects and limit its therapeutic potential.

Orientations Futures

There are several future directions for the study of N-(2-fluorobenzyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide. One direction is to further investigate its potential as a therapeutic agent for the treatment of type 2 diabetes. This could involve preclinical studies in larger animal models and eventually human clinical trials. Another direction is to explore its potential as a tool compound for studying the role of PTP1B in insulin signaling and glucose homeostasis. This could involve the development of more specific PTP1B inhibitors or the use of genetic models to study the effects of PTP1B inhibition. Overall, N-(2-fluorobenzyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide has shown promising results in preclinical studies and warrants further investigation as a potential therapeutic agent for the treatment of type 2 diabetes.

Méthodes De Synthèse

The synthesis of N-(2-fluorobenzyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide involves a multi-step process starting with commercially available starting materials. The first step involves the synthesis of 2-(2-fluorobenzyl)oxazole-4-carboxylic acid, which is then coupled with pyrazine-2-carboxylic acid to form the pyrazine-2-carboxamido derivative. The final step involves the amidation of the carboxylic acid with the amine to form the desired product.

Applications De Recherche Scientifique

N-(2-fluorobenzyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide has been extensively studied in preclinical models of type 2 diabetes and has shown promising results. In a mouse model of diet-induced obesity, N-(2-fluorobenzyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide was shown to improve glucose tolerance and insulin sensitivity. In another study, N-(2-fluorobenzyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide was shown to improve glucose homeostasis in a rat model of type 2 diabetes. These preclinical studies suggest that N-(2-fluorobenzyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide has potential as a therapeutic agent for the treatment of type 2 diabetes.

Propriétés

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN5O3/c17-11-4-2-1-3-10(11)7-20-14(23)13-9-25-16(21-13)22-15(24)12-8-18-5-6-19-12/h1-6,8-9H,7H2,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMYPYOLDIQVHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorobenzyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.